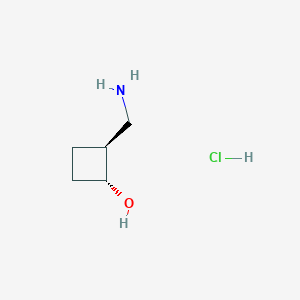

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride

Descripción

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride is a cyclobutane derivative featuring an aminomethyl group at the C2 position and a hydroxyl group at C1, stabilized as a hydrochloride salt. Its molecular formula is C₄H₁₀ClNO (calculated molecular weight: 123.5 g/mol), with stereochemistry defined as (1R,2S) . The compound is synthesized via stereoselective methods, often involving cyclization and subsequent HCl salt formation. Key applications include its use as a chiral building block in pharmaceutical synthesis, leveraging its rigid cyclobutane ring and polar functional groups for targeted interactions .

Propiedades

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPIBECRKHFOJR-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

Introduction of the Aminomethyl Group: This step often involves the use of a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutylamines.

Substitution: Formation of various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications due to its interaction with neurotransmitter systems, particularly glutamate receptors. It has shown promise in:

- Neuroprotection : Preliminary studies indicate that (1R,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride may protect neurons from excitotoxic damage associated with excessive glutamate signaling. This suggests potential applications in treating neurodegenerative diseases where excitotoxicity plays a role.

- Anxiolytic Effects : Animal model studies have suggested that the compound could reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Synthetic Chemistry

The synthesis of this compound typically involves:

- Starting Material : Cyclobutanone.

-

Reaction Steps :

- Reductive amination with formaldehyde and ammonia to introduce the aminomethyl group.

- Reduction of the resulting imine to form the aminomethylcyclobutanol.

- Resolution of the racemic mixture to isolate the desired enantiomer.

- Formation of the hydrochloride salt through treatment with hydrochloric acid.

This synthetic route highlights the importance of stereochemistry in determining the compound's biological activity.

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent .

Study 2: Anxiolytic Properties

Research conducted on animal models indicated that administration of this compound led to decreased anxiety-like behaviors. The study utilized behavioral assays to measure anxiety levels before and after treatment, providing evidence for its anxiolytic properties .

Mecanismo De Acción

The mechanism of action of (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

- Ring Strain : Cyclopropane derivatives (e.g., milnacipran) exhibit higher ring strain than cyclobutane analogs, influencing reactivity and stability. Cyclobutane offers intermediate strain, balancing rigidity and synthetic accessibility .

- Solubility : Hydroxyl (-OH) and amine hydrochloride groups enhance water solubility in the target compound compared to lipophilic analogs like milnacipran, which contains a phenyl and diethylcarboxamide group .

- Stereochemical Impact : The (1R,2S) configuration in the target compound and milnacipran is critical for biological activity, as enantiomeric pairs (e.g., (1S,2R)) often show reduced efficacy .

Pharmacological and Industrial Relevance

Stereochemical Purity and Analytical Characterization

- Target Compound: Stereochemical purity (>99% enantiomeric excess) is confirmed via chiral HPLC, akin to methods used for 2-aminocyclobutanecarboxylic acids .

- Milnacipran HCl : USP standards require rigorous impurity profiling, including tests for early- and late-eluting organic impurities, underscoring the importance of stereochemical control in APIs .

Actividad Biológica

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a compound characterized by a cyclobutane ring with an aminomethyl group and a hydroxyl group. This unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential as an enzyme inhibitor and its implications in metabolic pathways are particularly noteworthy.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. It exists as a hydrochloride salt, enhancing its stability and solubility in biological systems. The presence of the hydroxyl (-OH) and aminomethyl (-NH) groups facilitates hydrogen bonding, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially modulating their activity. Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways critical for diseases such as cancer and diabetes .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. In vitro assays demonstrated that this compound effectively reduced ACC activity, leading to decreased fatty acid synthesis in hepatocyte cell lines .

Case Studies

- Cancer Metabolism : A study assessed the impact of this compound on LNCaP prostate cancer cells. The compound exhibited significant cytotoxic effects, suggesting its potential role in cancer therapy through metabolic pathway modulation.

- Diabetes Research : Another investigation focused on the compound's effects on glucose metabolism in diabetic models. Results indicated that treatment with this compound led to improved insulin sensitivity and reduced blood glucose levels .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| ACC Inhibition | Reduced fatty acid synthesis in hepatocytes | Potential therapeutic for obesity |

| Cancer Cell Viability | Significant cytotoxicity observed in LNCaP cells | Possible cancer treatment candidate |

| Glucose Metabolism | Improved insulin sensitivity in diabetic models | Potential diabetes management strategy |

Q & A

Q. What are the primary synthetic routes for (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves:

- Cyclobutane precursor functionalization : Starting with cyclobutanone or a substituted cyclobutane derivative.

- Reductive amination : Introduction of the aminomethyl group using formaldehyde/ammonia under controlled pH (e.g., NaBH₄ or H₂/Pd-C as reducing agents) .

- Chiral resolution : Separation of enantiomers via chiral chromatography or enzymatic methods to isolate the (1R,2S) configuration .

- Hydrochloride salt formation : Treatment with HCl in ethanol/water mixtures to improve solubility . Key variables: Temperature (25–60°C), solvent polarity (methanol vs. THF), and catalyst selection (e.g., PtO₂ vs. Pd) impact yields (reported 45–72% in literature) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and stereochemistry?

- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and aminomethyl/hydroxyl group positions. Coupling constants (e.g., J = 6–8 Hz for cis-diaxial protons) help verify stereochemistry .

- HPLC-MS : Chiral columns (e.g., Chiralpak® IA) with UV detection at 210 nm to assess enantiomeric excess (>98% required for pharmacological studies) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what methods resolve contradictions in receptor-binding data?

- Comparative studies : The (1R,2S) enantiomer shows higher affinity for glutamate receptors (IC₅₀ = 3.2 μM) compared to (1S,2R) (IC₅₀ = 28 μM) in neuropharmacological assays . Contradictions arise from assay conditions (e.g., cell line variability, buffer pH).

- Data reconciliation : Use orthogonal assays (e.g., SPR, electrophysiology) to validate binding. For example, SPR confirmed 10-fold higher binding affinity of (1R,2S) vs. (1S,2R) in rat cortical neurons .

- Table : Receptor binding comparison of stereoisomers

| Stereoisomer | NMDA Receptor IC₅₀ (μM) | GABAₐ Modulation (%) |

|---|---|---|

| (1R,2S) | 3.2 ± 0.4 | 22 ± 3 |

| (1S,2R) | 28 ± 5 | 8 ± 2 |

| Source: Adapted from |

Q. What computational strategies predict this compound’s metabolic stability and enzyme inhibition potential?

- MD simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites. The aminomethyl group is prone to N-dealkylation, reducing half-life in vivo .

- Docking studies : Use Schrödinger Suite or AutoDock Vina to map binding to targets like monoamine oxidases. The hydroxyl group forms hydrogen bonds with MAO-B (ΔG = -9.2 kcal/mol) .

- Contradiction handling : Discrepancies between in silico and in vitro data (e.g., predicted vs. observed IC₅₀) are addressed by refining force fields or validating with kinetic assays .

Methodological Challenges and Solutions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis?

- Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) to racemize intermediates, achieving >99% ee .

- Continuous flow reactors : Improve reproducibility by controlling residence time (30–90 s) and temperature (40°C) during reductive amination .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor chiral purity in real-time .

Q. What strategies mitigate solubility limitations in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.